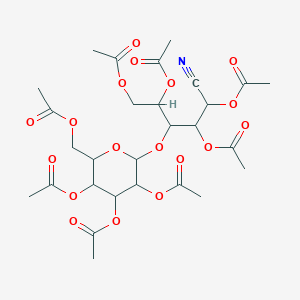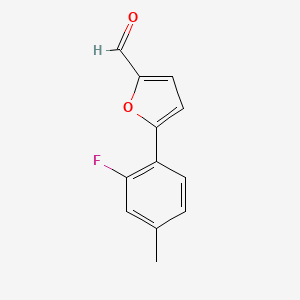![molecular formula C16H15N3 B15092508 4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine is a compound that features an imidazole ring attached to a biphenyl structure with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or through the condensation of aldehydes with amines and nitriles under acidic or basic conditions.
Attachment to Biphenyl Structure: The imidazole ring is then attached to the biphenyl structure through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while reduction of nitro groups can yield amines .
Scientific Research Applications
4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole rings.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity . This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: This compound has a similar imidazole ring but is attached to a phenol group instead of a biphenyl structure.
4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl: This compound features two imidazole rings attached to a biphenyl structure.
1,4-bis[(1H-imidazol-1-yl)methyl]benzene: This compound has two imidazole rings attached to a benzene ring through methylene linkers.
Uniqueness
4-(1H-imidazol-1-yl)-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the biphenyl structure can enhance its stability and binding affinity to certain targets compared to other similar compounds .
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-imidazol-1-yl-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C16H15N3/c1-12-3-2-4-13(9-12)14-5-6-16(15(17)10-14)19-8-7-18-11-19/h2-11H,17H2,1H3 |
InChI Key |
AVTNLHNVQBJYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N3C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


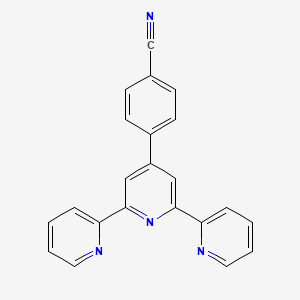
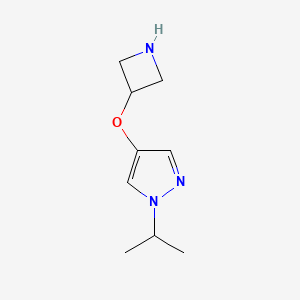

![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)
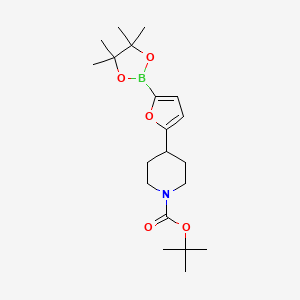
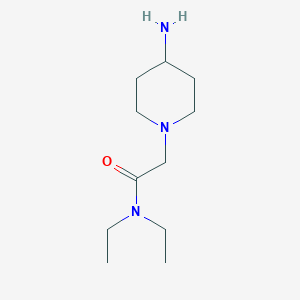
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
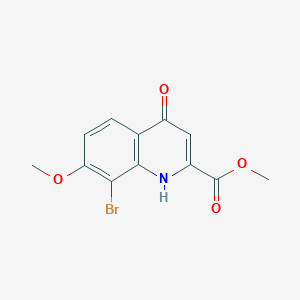

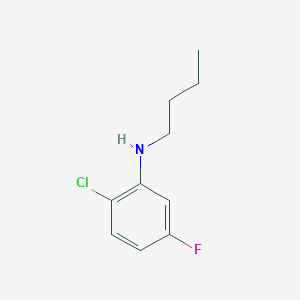
![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)

